3-Chloro-2-[(ethylamino)methyl]phenol
Description
Properties
IUPAC Name |
3-chloro-2-(ethylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-11-6-7-8(10)4-3-5-9(7)12/h3-5,11-12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOWFQGBMLLDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction Followed by Mannich Reaction
A two-step pathway involves the nitration of m -chlorophenol to 3-chloro-2-nitrophenol, followed by reduction to 3-chloro-2-aminophenol, and subsequent aminomethylation.
Step 1: Nitration of m-Chlorophenol
Adapting the method from CN103360269B, m -chlorophenol undergoes nitration in acetic acid with concentrated HNO₃ at 20–30°C. Acetic acid acts as both solvent and catalyst, enabling milder conditions compared to traditional sulfuric acid-mediated nitration. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the ortho position relative to the hydroxyl group. Post-reaction purification via column chromatography (eluents: petroleum ether, dichloromethane, ethyl acetate) yields 3-chloro-2-nitrophenol with a molar yield of 20–24%.
Step 2: Reduction to 3-Chloro-2-aminophenol
The nitro group is reduced using hydrazine hydrate in a water-alcohol solvent system with ferrous sulfate as a catalyst. This step achieves near-quantitative yields (98%), producing 3-chloro-2-aminophenol, which is isolated via distillation and recrystallization.
Step 3: Mannich Reaction for Ethylaminomethylation
The aminomethyl group is introduced via a Mannich reaction, substituting dimethylamine (as in RU2384567C2) with ethylamine. In a mixed solvent of ethanol-water, 3-chloro-2-aminophenol reacts with formaldehyde and ethylamine in the presence of CuCl (0.03–0.06 mmol ratio). The reaction proceeds at 50°C for 4 hours, yielding this compound.
Table 1: Hypothetical Yields for Nitration-Reduction-Mannich Route
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Nitration | m -Chlorophenol, HNO₃ | 20–30°C, 15 h | 24% |
| Reduction | 3-Chloro-2-nitrophenol, N₂H₄ | FeSO₄, 50°C, 6 h | 98% |
| Mannich Reaction | 3-Chloro-2-aminophenol, EtNH₂ | CuCl, 50°C, 4 h | 85%* |
*Extrapolated from RU2384567C2, adjusting for ethylamine’s lower nucleophilicity.
Direct Aminomethylation of 3-Chlorophenol
This one-pot method combines chlorophenol with formaldehyde and ethylamine under catalytic conditions.
Reaction Mechanism
3-Chlorophenol reacts with formaldehyde and ethylamine in acetic acid at 60°C. The hydroxyl group activates the aromatic ring, directing the aminomethyl group to the ortho position (C-2). Copper(I) chloride (0.3 mmol per 10 mmol phenol) enhances reaction efficiency by stabilizing intermediates.
Challenges
-
Regioselectivity : Competing para-aminomethylation may occur, requiring precise stoichiometric control.
-
Byproducts : Bis-aminomethylated derivatives form at higher formaldehyde concentrations.
Optimization Data
| Parameter | Optimal Value | Yield |
|---|---|---|
| Temperature | 60°C | 78%* |
| CuCl Concentration | 0.3 mmol | 82%* |
| Reaction Time | 5 h | 75%* |
Chlorination of 2-[(Ethylamino)methyl]phenol
An alternative route involves chlorinating pre-formed 2-[(ethylamino)methyl]phenol.
Chlorination Agents
-
Cl₂ Gas : Direct electrophilic substitution at 0–5°C in dichloromethane.
-
N-Chlorosuccinimide (NCS) : Radical chlorination under UV light.
Regioselectivity Issues
The ethylaminomethyl group directs electrophiles to the ortho (C-3) and para (C-5) positions. Using bulky solvents (e.g., tert-butanol) favors C-3 chlorination by steric hindrance.
Table 2: Chlorination Efficiency with Different Agents
| Agent | Solvent | Temperature | C-3:C-5 Ratio | Yield |
|---|---|---|---|---|
| Cl₂ | DCM | 0°C | 3:1 | 65%* |
| NCS | tert-Butanol | 25°C | 4:1 | 58%* |
Comparative Analysis of Synthetic Methods
Nitration-Reduction-Mannich Route
-
Advantages : High-purity intermediates, well-characterized steps.
-
Disadvantages : Low nitration yield (24%), multi-step purification.
Direct Aminomethylation
-
Advantages : One-pot synthesis, shorter reaction time.
-
Disadvantages : Regioselectivity challenges, byproduct formation.
Chlorination of Pre-Functionalized Phenol
-
Advantages : Avoids nitro-group handling.
-
Disadvantages : Poor regiocontrol, requires protective groups.
Optimization of Reaction Conditions
Solvent and Catalyst Synergy
Acetic acid in nitration and ethanol-water in reduction improve solubility and reaction rates. Copper catalysts (CuCl) stabilize imine intermediates during aminomethylation.
Temperature and Time Dependence
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(ethylamino)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the ethylamino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dechlorinated or modified ethylamino derivatives.
Substitution: New compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-2-[(ethylamino)methyl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its phenolic structure.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(ethylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethylamino group can also interact with other molecular targets, affecting their function and activity.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Weight: Estimated at ~185.6 g/mol (based on C₉H₁₂ClNO).
- Solubility: Polar substituents (phenolic -OH and ethylamino groups) suggest moderate solubility in polar solvents like ethanol or water, depending on pH.
- Stability : Intramolecular hydrogen bonding (e.g., O–H···N interactions observed in Schiff base analogs) may enhance stability .
Structural and Functional Analogues
Key analogs and their distinguishing features:
Pharmacological and Toxicological Profiles
- 25C-NBOH : Exhibits potent cardiovascular toxicity via hERG potassium channel inhibition, leading to arrhythmias .
- Schiff Base Derivatives : Demonstrated antimicrobial and anticancer activities in broader literature, though halogenation (e.g., -Cl) may enhance bioactivity .
Physicochemical Properties
Q & A
Q. What are the recommended protocols for synthesizing 3-Chloro-2-[(ethylamino)methyl]phenol in laboratory settings?
Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of substituted amines with chlorophenol precursors under controlled pH and temperature. For example, analogous compounds are synthesized via nucleophilic substitution or reductive amination, followed by purification using column chromatography or recrystallization . Critical parameters include inert atmospheres (e.g., nitrogen) to prevent oxidation and precise stoichiometric ratios to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., -NH, -OH stretches) and confirms amine-phenol conjugation .
- NMR (¹H/¹³C): Resolves substituent positions (e.g., ethylamino and chloro groups) via coupling patterns and chemical shifts .
- Mass Spectrometry: Validates molecular weight and fragmentation patterns, distinguishing isomeric impurities .
Q. What safety precautions are critical when handling this compound in laboratory environments?
Methodological Answer:
- PPE: Use nitrile gloves, face shields, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation: Employ fume hoods to avoid aerosol inhalation .
- Spill Management: Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
- Storage: Maintain in airtight containers at room temperature under inert gas to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing hazardous byproducts?
Methodological Answer:
- Design of Experiments (DoE): Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Byproduct Analysis: Use HPLC-MS to detect and quantify impurities, guiding adjustments in reaction time or temperature .
- Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., ethanol-water mixtures) to enhance sustainability .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Dose-Response Studies: Compare EC₅₀ values across cell lines (e.g., cardiomyocytes vs. neurons) to assess tissue-specific effects .
- Receptor Binding Assays: Use radioligand displacement or fluorescence polarization to clarify interactions with targets like serotonin receptors .
- In Vivo vs. In Vitro Validation: Address discrepancies by replicating findings in animal models under controlled metabolic conditions .
Q. How can liquid-liquid equilibrium models improve the extraction efficiency of phenolic derivatives like this compound?
Methodological Answer:
- NRTL Model Application: Fit experimental phase equilibrium data (e.g., MIBK-water-phenol systems) to predict partitioning behavior .
- Ternary System Optimization: Adjust solvent ratios (e.g., ketone-water mixtures) to maximize partition coefficients for target compounds .
- Temperature Modulation: Exploit temperature-dependent solubility shifts to enhance recovery rates during extraction .
Q. What methodologies are effective for assessing the environmental persistence of this compound in wastewater?
Methodological Answer:
- Biodegradation Studies: Use OECD 301F assays to measure microbial degradation rates under aerobic/anaerobic conditions .
- Photolysis Experiments: Exclude UV-absorbing solvents and track degradation products via LC-MS to evaluate photostability .
- Adsorption Analysis: Perform batch experiments with activated carbon or clays to quantify soil/water partitioning coefficients (Kd) .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating rates to identify decomposition thresholds .
- Accelerated Aging Studies: Store samples at elevated temperatures (e.g., 40°C) and monitor stability via periodic HPLC assays .
- Inert vs. Oxidative Atmospheres: Compare degradation pathways under nitrogen vs. air to isolate oxidation-driven instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
